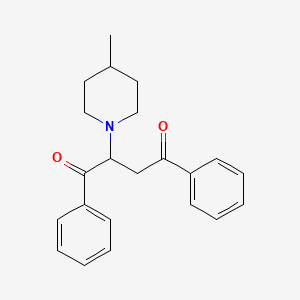![molecular formula C10H15O2P B14745811 2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylphosphinediyl)diethanol is an organophosphorus compound with the molecular formula C10H15O2P It is characterized by the presence of a phenyl group attached to a phosphine moiety, which is further bonded to two ethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’-(Phenylphosphinediyl)diethanol can be synthesized through the reaction of phenylphosphine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{CH}_2\text{OH)}_2 ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Phenylphosphinediyl)diethanol involves the use of large-scale reactors where phenylphosphine and ethylene oxide are reacted under optimized conditions. The process may include steps such as purification and distillation to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2,2’-(Phenylphosphinediyl)diethanol can undergo oxidation reactions to form phosphine oxides.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2,2’-(Phenylphosphinediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Phenylphosphinediyl)diethanol involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes or the modification of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2’-(Phenylphosphinediyl)dimethanol: Similar structure but with methanol groups instead of ethanol.
Phenylphosphine: Lacks the ethanol groups, making it less versatile in certain reactions.
Uniqueness: 2,2’-(Phenylphosphinediyl)diethanol is unique due to the presence of both phosphine and ethanol groups, which provide a combination of reactivity and functionality that is not found in simpler phosphine compounds. This makes it particularly useful in applications requiring both coordination chemistry and hydroxyl group reactivity.
Propriétés
Formule moléculaire |
C10H15O2P |
|---|---|
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(phenyl)phosphanyl]ethanol |
InChI |
InChI=1S/C10H15O2P/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clé InChI |
UJSFGGLNUFABPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
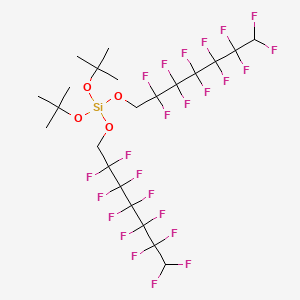
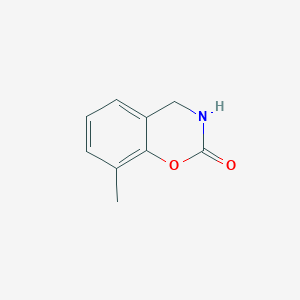
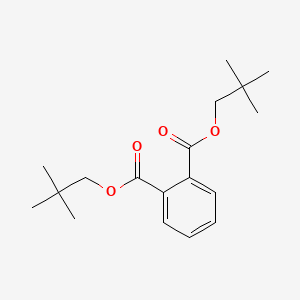
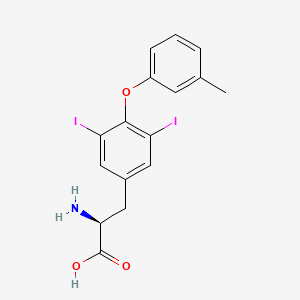
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
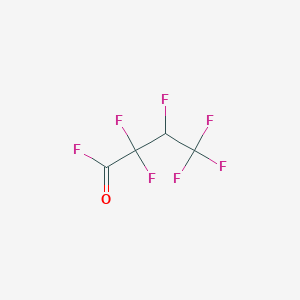

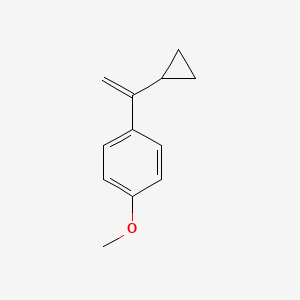
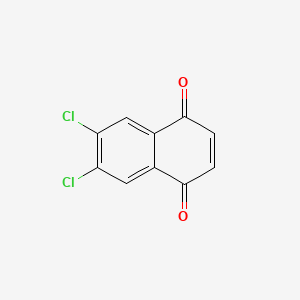
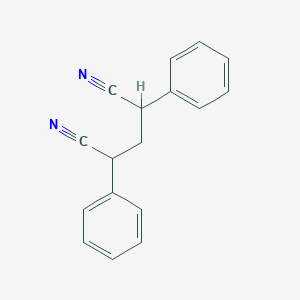
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)

